molecular formula C22H23Cl2N3O2S B7727807 5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B7727807
M. Wt: 464.4 g/mol
InChI Key: SZTIPVBSKMLUSP-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl group, and a propylsulfanyl group attached to a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions One common method involves the condensation of 2,3-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then cyclized with a diketone, such as dimedone, under acidic or basic conditions to form the pyrimidoquinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring or the pyrimidoquinoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Thiol reagents, halogenating agents, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidoquinolines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological effects. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new medications.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dichlorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
  • 5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione

Uniqueness

The uniqueness of 5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione lies in its specific substitution pattern and the presence of the propylsulfanyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. The dichlorophenyl group enhances its reactivity and potential biological activity, while the propylsulfanyl group provides additional sites for chemical modification and functionalization.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O2S/c1-4-8-30-21-26-19-17(20(29)27-21)15(11-6-5-7-12(23)18(11)24)16-13(25-19)9-22(2,3)10-14(16)28/h5-7,15H,4,8-10H2,1-3H3,(H2,25,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTIPVBSKMLUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CC(C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CC(C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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